molecular formula C14H20N2O2 B3373155 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol CAS No. 953744-04-2

2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol

Cat. No.: B3373155
CAS No.: 953744-04-2
M. Wt: 248.32 g/mol
InChI Key: IRKAJYDEDQMVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring substituted with an aminobenzoyl group and an ethan-1-ol moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol typically involves the reaction of 3-aminobenzoic acid with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting intermediate is then subjected to reduction and subsequent functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide bond to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethanal or 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethanoic acid .

Scientific Research Applications

2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzoyl group may facilitate binding to active sites, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-amine
  • 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-thiol
  • 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-yl acetate

Uniqueness

Compared to similar compounds, 2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol is unique due to its ethan-1-ol moiety, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

(3-aminophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-5-3-4-11(10-12)14(18)16-8-2-1-6-13(16)7-9-17/h3-5,10,13,17H,1-2,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKAJYDEDQMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.